molecular formula C11H23NO2 B7780280 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol

3-(1-Methylpiperidin-4-yl)pentane-1,5-diol

Cat. No.: B7780280
M. Wt: 201.31 g/mol
InChI Key: YOTJLTNOLYNFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylpiperidin-4-yl)pentane-1,5-diol is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a 1-methylpiperidine moiety linked to a pentane-1,5-diol chain, a structural motif found in various biologically active molecules. Piperidine derivatives are extensively investigated for their potential interactions with the central nervous system. For instance, related compounds are studied as analogues of nicotine for their affinity to neuronal nicotinic acetylcholine receptors (nAChRs), which are promising therapeutic targets for central nervous system disorders . The synthetic approach for such compounds often involves key steps such as the reductive alkylation of piperidine intermediates, a process known to be optimized for efficiency and high yield in related syntheses . Similarly, the azacyclization of diol derivatives is a established methodology for constructing nitrogen-containing heterocycles relevant to drug discovery . This product is intended for research applications only, providing a building block for the synthesis of more complex molecules or as a standard for analytical studies. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)pentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-12-6-2-10(3-7-12)11(4-8-13)5-9-14/h10-11,13-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTJLTNOLYNFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 Methylpiperidin 4 Yl Pentane 1,5 Diol and Its Analogues

Retrosynthetic Analysis of the 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol Scaffold

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed to devise a synthetic plan.

A primary disconnection strategy involves cleaving the C-C bond between the piperidine (B6355638) ring and the pentanediol (B8720305) side chain. This leads to two key synthons: a nucleophilic 1-methylpiperidine-4-yl anion equivalent and an electrophilic 3-substituted pentane-1,5-diol precursor, or vice-versa. A practical chemical equivalent for the nucleophilic piperidine fragment could be a Grignard reagent, such as (1-methylpiperidin-4-yl)magnesium bromide, which can be prepared from the corresponding 4-bromo-1-methylpiperidine. The electrophilic partner could be a derivative of pentane-1,5-diol, such as a 3-halopentane-1,5-diol or a protected dialdehyde.

A second major retrosynthetic approach focuses on disconnecting the 1,5-diol side chain itself. The 1,5-relationship between the two hydroxyl groups suggests a precursor with a 1,5-dicarbonyl relationship, which can be formed via a Michael addition. amazonaws.com For instance, the target molecule could be derived from the reduction of a 3-(1-methylpiperidin-4-yl)pentane-1,5-dione. This dione, in turn, can be retrosynthetically disconnected via a Michael addition of an enolate (a d2 synthon) to an α,β-unsaturated carbonyl compound (an a3 synthon). amazonaws.com This might involve reacting the enolate of acetyl (or a protected acetaldehyde (B116499) equivalent) with a (1-methylpiperidin-4-yl)-propenone derivative.

Finally, the N-methylpiperidine ring itself can be disconnected. The most common approaches involve breaking one or two C-N bonds, leading back to acyclic amino-diol or amino-dicarbonyl precursors. These strategies are explored in detail in the subsequent sections on piperidine ring construction.

Strategies for the Construction of the N-Methylpiperidine Ring System

The piperidine motif is a crucial structural element in a vast number of pharmaceuticals and natural products. nih.govnih.gov Consequently, numerous methods for its synthesis have been developed. The construction of the specific 1-methyl-4-substituted piperidine ring found in the target molecule can be achieved through several robust strategies.

Reductive amination is a highly effective method for forming amines and, by extension, N-heterocycles like piperidine. lookchem.compearson.com The process typically involves the one-pot reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. pearson.com To form the 1-methylpiperidine (B42303) ring, a suitable 1,5-dicarbonyl compound can be reacted with methylamine. The initial reaction forms an enamine or iminium ion, which then undergoes intramolecular cyclization followed by reduction.

A variety of reducing agents can be employed for this transformation, each with its own advantages. While classic reagents like sodium cyanoborohydride (NaBH₃CN) are effective, they are also highly toxic. lookchem.com Milder and safer alternatives have been developed, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and various zinc borohydride (B1222165) complexes. lookchem.com For example, N-methylpiperidine zinc borohydride (ZBNMPP) has been introduced as a stable, efficient, and chemoselective reducing agent for the reductive amination of a wide range of aldehydes and ketones, yielding secondary or tertiary amines in good to excellent yields. lookchem.com This method is clean, rapid, and proceeds under neutral conditions at room temperature. researchgate.net

Table 1: Comparison of Reagents for Reductive Amination
Reducing AgentTypical SubstratesAdvantagesDisadvantagesReference
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, KetonesEffective and well-establishedHighly toxic (cyanide risk) lookchem.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, KetonesMild, non-toxic, broad applicabilityMore expensive than other borohydrides lookchem.com
N-Methylpiperidine Zinc Borohydride (ZBNMPP)Aldehydes, KetonesStable, safe to handle, efficient, chemoselectiveLess common, requires preparation lookchem.comresearchgate.net
H₂ with Metal Catalyst (e.g., Pt/C, Pd/C)Imines"Green" reagent (H₂), high atom economyRequires pressure equipment, potential for over-reduction researchgate.net

Intramolecular cyclization is a powerful strategy where a linear precursor containing a nitrogen atom and another reactive functional group is induced to form the piperidine ring. nih.gov These reactions often proceed through cascade mechanisms, forming multiple bonds in a single operation.

Several approaches to intramolecular cyclization for piperidine synthesis have been reported:

Radical Cyclization: A new method for the synthesis of various piperidines involves the intramolecular radical cyclization of linear amino-aldehydes, a reaction that can be catalyzed by cobalt(II) complexes. nih.gov

Oxidative Amination of Alkenes: Non-activated alkenes can undergo oxidative amination to form substituted piperidines. nih.gov This reaction can be catalyzed by gold(I) or palladium complexes, allowing for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov

Reductive Hydroamination/Cyclization: Alkynes can be functionalized through an acid-mediated cascade to form an enamine, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring. nih.gov

Electroreductive Cyclization: An electrochemical approach allows for the cyclization of an imine with a terminal dihaloalkane in a flow microreactor, providing a green and efficient route to piperidine derivatives. nih.gov

These methods offer diverse pathways to the piperidine core, often with good control over substitution patterns. The choice of method depends on the availability of the starting materials and the desired functional groups on the final product.

Intermolecular annulation reactions construct the piperidine ring by combining two or more separate components. nih.gov These reactions are highly modular, allowing for significant structural diversity in the final products. nih.gov

A common strategy is the [5+1] annulation , where a five-atom component (containing four carbons and a nitrogen) reacts with a one-atom component. For example, a hydrogen borrowing [5+1] annulation method has been reported using an iridium(III) catalyst. nih.gov This reaction proceeds through a sequence of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction, forming two new C-N bonds stereoselectively. nih.gov

Another powerful approach is the [4+2] cycloaddition , analogous to the Diels-Alder reaction. While not always directly forming piperidines, these methods can generate key precursors like dihydropyridines, which are then reduced. Recently, divergent intermolecular coupling strategies have been developed that can access either pyrrolidines ([3+2] annulation) or piperidines ([4+2] annulation) from common olefin precursors by switching the reaction mechanism from radical to polar. nih.gov This approach offers exceptional flexibility in synthesizing N-heterocyclic scaffolds. nih.gov

One of the most direct and widely used methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine (B92270) precursors. nih.govasianpubs.org This method is attractive due to the wide availability of substituted pyridines and the use of clean hydrogen gas as the reductant. asianpubs.org

The reduction of the aromatic pyridine ring requires a catalyst and can be performed under various conditions.

Heterogeneous Catalysis: Platinum group metals are highly effective for this transformation. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic and robust catalyst, often used in acidic solvents like glacial acetic acid under hydrogen pressures of 50-70 bar. asianpubs.org Other common heterogeneous catalysts include rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and ruthenium dioxide (RuO₂), each offering different selectivities and activities depending on the substrate and reaction conditions. asianpubs.orgacs.org

Homogeneous Catalysis: Homogeneous catalysts, such as specific iridium(III) complexes, have been developed for the ionic hydrogenation of pyridines. chemrxiv.org These catalysts can be highly selective, tolerating sensitive functional groups like nitro, azido, and bromo substituents, which might be reduced under other conditions. chemrxiv.org

Electrocatalytic Hydrogenation: A modern approach involves the electrocatalytic hydrogenation of pyridines, which avoids the need for high-pressure H₂ gas. nih.govacs.org Using a carbon-supported rhodium catalyst in an electrolytic cell, pyridine can be converted to piperidine with high yield and current efficiency under mild conditions. nih.govacs.org

Table 2: Selected Catalytic Systems for Pyridine Hydrogenation
Catalyst SystemSolvent/ConditionsKey FeaturesReference
PtO₂ (Adams' catalyst)Glacial Acetic Acid, 50-70 bar H₂Robust, widely used, effective for many substituted pyridines. asianpubs.org
Iridium(III) ComplexHomogeneous, ionic hydrogenationHigh selectivity, tolerates reducible functional groups (nitro, bromo, etc.). chemrxiv.org
Rhodium on Carbon (Rh/C)Lower atmospheric pressuresEffective under milder pressure conditions than PtO₂. asianpubs.org
Rhodium on Carbon (Rh/C) - ElectrocatalyticAqueous/Organic, Ambient PressureAvoids H₂ gas, high efficiency, mild conditions. nih.govacs.org
γ-Mo₂NTheoretical (DFT study)Investigated for hydrodenitrogenation pathways. cdnsciencepub.com

Stereo- and Enantioselective Synthesis of this compound

Achieving stereochemical control in the synthesis of this compound is a significant challenge, as the molecule contains a chiral center at the C3 position of the pentanediol chain. The development of stereoselective and enantioselective methods is crucial for producing single isomers, which is often a requirement for biologically active compounds.

Enantioselective synthesis can be approached in several ways:

Chiral Catalysis: The use of chiral catalysts can induce asymmetry during the key bond-forming steps. For instance, in the construction of the piperidine ring, palladium catalysts with novel chiral pyridine-oxazoline ligands have been used for the enantioselective oxidative amination of alkenes. nih.gov Similarly, chiral nickel complexes have been shown to catalyze the cyclization of dialdehydes with high enantioselectivity. youtube.com

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful route to stereo-defined products. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, using an amine oxidase/ene imine reductase cascade to produce chiral 3- and 3,4-substituted piperidines. nih.gov This strategy provides access to enantiomerically enriched piperidine scaffolds under benign conditions. nih.gov

Use of Chiral Pool Starting Materials: The synthesis can begin with a readily available enantiopure starting material. For the pentanediol chain, this could involve starting from a chiral precursor like a derivative of malic acid or a chiral epoxide. The synthesis of pinane-based 2-amino-1,3-diols has been achieved stereoselectively starting from enantiopure myrtenol. beilstein-journals.org

Substrate-Controlled Diastereoselective Reactions: If the piperidine ring is constructed first, its existing stereochemistry can direct the formation of the new stereocenter on the side chain. For example, a one-pot synthesis of piperidin-4-ols has been developed that proceeds with excellent diastereoselectivity via a sequence involving a gold-catalyzed cyclization and a spontaneous Ferrier rearrangement. nih.gov

These advanced synthetic strategies highlight the modern approaches available to control the three-dimensional structure of complex molecules like this compound.

Chiral Auxiliaries and Asymmetric Catalysis for Piperidine Diols

The creation of enantiomerically pure compounds relies heavily on methods that can control the three-dimensional arrangement of atoms. Chiral auxiliaries and asymmetric catalysis are two cornerstone strategies for achieving this control in the synthesis of piperidine diols.

Chiral Auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary is removed. thieme-connect.com A wide array of chiral auxiliaries have been developed, many of which are derived from readily available and inexpensive natural sources. researchgate.net Their effectiveness lies in their ability to create a chiral environment that forces a reaction to proceed with a specific spatial arrangement, leading to high levels of diastereoselection in reactions such as alkylations and aldol (B89426) additions. researchgate.net For instance, oxazolidinones, often called Evans auxiliaries, are widely used to control the stereochemistry of enolate reactions. researchgate.net

Asymmetric Catalysis offers a more efficient alternative, where a small, substoichiometric amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. thieme-connect.com This approach is highly valued in both academic and industrial settings for its atom economy and reduction of waste. In the context of piperidine synthesis, transition metal catalysts, particularly those based on rhodium, ruthenium, and palladium, are instrumental. nih.gov For example, the asymmetric hydrogenation of pyridine derivatives using chiral iridium, rhodium, or palladium catalysts can produce highly enantioenriched piperidines. nih.gov Similarly, rhodium-catalyzed C-H functionalization can introduce substituents onto the piperidine ring with excellent control of enantioselectivity, depending on the specialized chiral dirhodium catalyst used. nih.gov

Table 1: Comparison of Chiral Catalysts in Asymmetric Piperidine Synthesis

Catalyst/Ligand System Reaction Type Key Feature Reference
Rhodium(I) complex with pinacol (B44631) borane Dearomatization/Hydrogenation Achieves highly diastereoselective products from fluoropyridines. nih.gov
Rh₂(R-TCPTAD)₄ C-H Functionalization Effective for C2 functionalization of N-Boc-piperidine, yielding high enantioselectivity. nih.gov
Rh₂(R-TPPTTL)₄ C-H Functionalization Provides highly diastereoselective C2 substitution on N-brosyl-piperidine. nih.gov
Chiral C₂-symmetric piperazine/CuCl₂ Asymmetric Acylation Used for the kinetic resolution of meso-1,2-diols via enantioselective benzoylation. nih.govorganic-chemistry.org
(-)-Sparteine/n-BuLi Asymmetric Lithiation Acts as a chiral base for the kinetic resolution of N-Boc-2-arylpiperidines. whiterose.ac.uk

Diastereoselective Control in Side-Chain Construction

Once the piperidine ring is formed, constructing the side chain with the correct stereochemistry relative to the ring's substituents is crucial. Diastereoselective control refers to the ability to selectively form one diastereomer over all others.

Several strategies can be employed to achieve this. If the piperidine ring already possesses a chiral center, it can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. The existing stereocenter can block one face of the molecule, directing incoming reagents to the opposite, less sterically hindered face.

Catalyst-controlled diastereoselection is another powerful approach. For example, the functionalization of piperidines can be directed to specific positions (C-2, C-3, or C-4) by selecting the appropriate rhodium catalyst and nitrogen-protecting group. nih.gov This allows for the synthesis of various positional analogues with high diastereoselectivity. nih.gov Furthermore, intramolecular cyclization reactions, such as the palladium-catalyzed intramolecular allylic amination, can proceed with high diastereoselectivity to form 2,6-disubstituted piperidines, where the protecting group itself can act as the source of stereochemical control. nih.govresearchgate.net

Kinetic Resolution Techniques for Enantioenriched Piperidine Diol Intermediates

Kinetic resolution is a key technique for separating a racemic mixture (an equal mix of two enantiomers). This method exploits the difference in reaction rates between the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting one. whiterose.ac.uk

For piperidine intermediates, a successful kinetic resolution has been achieved using a chiral base composed of n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. whiterose.ac.ukwhiterose.ac.uk This base selectively deprotonates one enantiomer of an N-Boc-2-arylpiperidine, which can then be trapped by an electrophile. whiterose.ac.uk This process yields a highly enantioenriched disubstituted product, leaving the unreacted starting material also enantioenriched in the opposite enantiomer. whiterose.ac.ukwhiterose.ac.uk This method is scalable and allows for the recovery of the chiral ligand. whiterose.ac.uk

Enzymatic kinetic resolution represents another valuable strategy. mdpi.com Enzymes, being inherently chiral, can catalyze reactions on one enantiomer of a racemic substrate with high specificity. For example, lipases can be used for the enantioselective acylation of racemic 2-piperidineethanol, providing a route to enantiopure building blocks for further synthesis. mdpi.com Dynamic kinetic resolution (DKR) is an even more advanced technique where the slower-reacting enantiomer is continuously racemized back to the reactive one, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Table 2: Kinetic Resolution Methods for Piperidine Intermediates

Method Reagent/Catalyst Substrate Type Key Outcome Reference
Asymmetric Lithiation n-BuLi / (+)-sparteine N-Boc-2-arylpiperidines High enantiomeric ratios for both recovered starting material and product. whiterose.ac.ukwhiterose.ac.uk
Enzymatic Resolution Laccase / TEMPO (R)-N-Boc-2-piperidineethanol Enzymatic oxidation to the corresponding aldehyde. mdpi.com
Catalytic Dynamic Resolution s-BuLi/TMEDA / Chiral Ligand N-Boc-piperidine Highly enantioselective synthesis of 2-substituted piperidines. nih.gov
Photocatalysis & Lithiation n-BuLi / (+)-sparteine 2-Arylpiperazines Kinetic resolution following initial photocatalytic synthesis. nih.gov

Synthesis of the Pentane-1,5-diol Side Chain

The synthesis of the five-carbon diol side chain involves two main stages: the construction of the carbon skeleton and the introduction of the hydroxyl functional groups.

Carbon-Carbon Bond-Forming Reactions for the Pentane (B18724) Backbone

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, providing the framework for virtually all organic molecules. researchgate.net A variety of classic and modern reactions can be employed to construct the pentane backbone required for the side chain.

Common methods include:

Grignard Reactions: Involve the addition of an organomagnesium halide (Grignard reagent) to an electrophile, such as an aldehyde, ketone, or ester. numberanalytics.com This is a robust method for creating C-C bonds.

Wittig Reaction: This reaction uses a phosphorus ylide to convert a ketone or aldehyde into an alkene, effectively lengthening a carbon chain. numberanalytics.com

Aldol Condensation: This reaction joins two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can be a precursor to the desired carbon chain. numberanalytics.comfiveable.me

Coupling Reactions: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) are powerful tools for connecting different carbon fragments with high precision. libretexts.org

A plausible route to a precursor for the pentane-1,5-diol side chain is the hydrogenation of β-methylglutaraldehyde. orgsyn.org

Table 3: Overview of C-C Bond-Forming Reactions

Reaction Reactants Product Type Key Feature Reference
Aldol Condensation Two carbonyl compounds β-hydroxy carbonyl Forms a C-C bond via an enolate intermediate. numberanalytics.comfiveable.me
Grignard Reaction Organomagnesium halide + Electrophile Alcohol (from carbonyls) A versatile method for creating new C-C bonds. numberanalytics.com
Wittig Reaction Phosphonium (B103445) ylide + Carbonyl Alkene Specifically forms a carbon-carbon double bond. fiveable.me
Heck Reaction Alkene + Organohalide Substituted alkene Palladium-catalyzed cross-coupling reaction. libretexts.org
Suzuki Reaction Organoboron compound + Organohalide Biaryl or Alkyl-Aryl Palladium-catalyzed cross-coupling reaction. libretexts.org

Introduction of Hydroxyl Groups and Diol Formation

A diol is a compound containing two hydroxyl (-OH) groups. chemistrysteps.comfiveable.me The target molecule contains a 1,5-diol, meaning the hydroxyl groups are separated by three carbon atoms. A common and effective method for preparing such diols is the reduction of a corresponding dicarboxylic acid or its diester derivative. For example, diethyl 3-methylglutarate can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield 3-methyl-1,5-pentanediol.

Another established method involves the hydrogenation of suitable precursors. The hydrogenation of β-methylglutaraldehyde over a Raney nickel catalyst is a documented procedure for producing 3-methyl-1,5-pentanediol. orgsyn.org Similarly, the hydrogenation of ethyl β-methylglutarate can also yield the target diol. orgsyn.org Dihydroxylation reactions, such as those using osmium tetroxide (OsO₄), are crucial for forming 1,2-diols (vicinal diols) from alkenes and are a key step in synthesizing many complex molecules, though not directly for forming a 1,5-diol in a single step. chemistrysteps.comnumberanalytics.comnumberanalytics.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of a complex target like this compound can significantly minimize its environmental impact. skpharmteco.com

Key principles applicable to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved by designing synthetic routes with high yields and fewer steps.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions and catalytic reactions are often highly atom-economical.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com This involves careful selection of reagents, solvents, and intermediates.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Syntheses conducted at ambient temperature and pressure are ideal. researchgate.net The use of alternative energy sources like microwave irradiation can also reduce energy consumption. nih.gov

Use of Catalysis: Catalytic reagents (including highly selective enzymes) are superior to stoichiometric reagents. nih.gov Asymmetric catalysis, for example, is greener than using chiral auxiliaries because the catalyst is used in small amounts and can be recycled, whereas auxiliaries are used in stoichiometric amounts and generate more waste.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. nih.gov

Table 4: Application of Green Chemistry Principles

Principle Application in Synthesis Example Reference
Catalysis Use of chiral catalysts instead of stoichiometric auxiliaries. Employing a rhodium or palladium catalyst for asymmetric hydrogenation. nih.govnih.gov
Less Hazardous Synthesis Replacing toxic solvents with greener alternatives. Using water, ethanol, or 2-methyl-tetrahydrofuran instead of chlorinated solvents or DMF. skpharmteco.comresearchgate.net
Energy Efficiency Performing reactions at ambient temperature. Developing protocols that avoid harsh conditions of high heat and pressure. researchgate.net
Reduce Derivatives Minimizing the use of protecting groups. Direct C-H functionalization avoids pre-functionalization steps. nih.govnih.gov
Atom Economy Choosing reactions that are inherently atom-efficient. Utilizing catalytic cycles that regenerate the active species. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the synthesis into the final product. unibo.itwikipedia.orgjocpr.com In the context of synthesizing this compound, several strategies can be employed to enhance atom economy and minimize waste.

Reaction Design for High Atom Economy:

Addition reactions, such as the proposed Michael addition, are inherently more atom-economical than substitution or elimination reactions as they incorporate all the atoms of the reactants into the product. nih.gov Similarly, catalytic hydrogenation for the reduction of the ketone and aldehyde functionalities is highly atom-economical, utilizing molecular hydrogen and producing only water as a byproduct. jocpr.com

Waste Minimization through Catalysis:

The use of catalytic rather than stoichiometric reagents is a cornerstone of waste reduction. For example, employing a catalytic amount of a base for the Michael addition, instead of a stoichiometric amount, significantly reduces waste. The choice of catalyst is also crucial; heterogeneous catalysts that can be easily recovered and reused are preferable.

Process Optimization:

Table 1: Comparison of Atom Economy for Different Reaction Types

Reaction TypeGeneral EquationAtom EconomyRelevance to Synthesis
Addition A + B → C100%Michael addition, Hydrogenation
Substitution A-B + C → A-C + B< 100%Potential for side reactions
Elimination A-B → A + B< 100%Generally avoided if possible

Development of Environmentally Benign Reaction Conditions

The development of environmentally friendly reaction conditions is paramount in modern synthetic chemistry. This involves the careful selection of solvents, reagents, and energy sources to minimize environmental impact.

Green Solvents:

Traditional organic solvents often pose environmental and health risks. The use of greener alternatives is a key aspect of sustainable synthesis. For piperidine synthesis and its functionalization, water has been explored as a solvent, offering significant environmental benefits. nih.gov Other green solvents include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. mdpi.com The choice of solvent should also consider energy consumption for its removal and recycling. tudelft.nl

Renewable Feedstocks:

While the proposed synthesis starts from a petrochemical-based material, future developments could focus on utilizing bio-renewable feedstocks. For instance, some diols can be produced from biomass-derived furfural. acs.org

Energy Efficiency:

Employing reactions that proceed at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by reducing reaction times.

Table 2: Examples of Green Solvents and Their Properties

SolventKey PropertiesPotential Application in Synthesis
Water Non-toxic, non-flammable, readily availableHydrogenation, some coupling reactions
Ethanol Renewable, biodegradableSolvent for extractions and reactions
Ionic Liquids Low volatility, recyclableCatalysis, extractions
Supercritical CO2 Non-toxic, easily removableExtractions, chromatography

Catalytic and Enzyme-Mediated Synthesis of Piperidine Diols

Catalytic methods, including those utilizing enzymes, offer powerful tools for the efficient and selective synthesis of complex molecules like this compound.

Catalytic C-H Functionalization:

A modern approach to functionalizing piperidines involves the direct activation of C-H bonds. nih.govacs.orgnih.govacs.orgresearchgate.net Catalysts based on rhodium or palladium can selectively functionalize the piperidine ring at various positions. For the synthesis of the target molecule, a catalyst could potentially direct the addition of a suitable precursor to the pentane-1,5-diol side chain at the 4-position of the piperidine ring. This approach can shorten synthetic routes and improve atom economy.

Enzyme-Mediated Synthesis:

Biocatalysis offers unparalleled selectivity under mild reaction conditions. nih.gov For the synthesis of the diol moiety, oxidoreductases (also known as dehydrogenases) can be used for the stereoselective reduction of a corresponding diketone or keto-aldehyde precursor. tudelft.nlnih.govnih.govacs.org This is particularly valuable for controlling the stereochemistry of the two hydroxyl groups in the pentane-1,5-diol chain.

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic catalysis. nih.govacs.org A plausible chemoenzymatic route to this compound could involve a chemical step to construct the carbon backbone, followed by an enzymatic reduction to create the chiral diol with high enantiomeric and diastereomeric purity. nih.gov For instance, a keto-aldehyde intermediate could be selectively reduced using a specific oxidoreductase. mdpi.com

Table 3: Examples of Catalytic and Enzymatic Reactions

Reaction TypeCatalyst/EnzymeTransformationAdvantages
C-H Arylation Palladium or Rhodium catalystForms a C-C bond at a C-H positionHigh selectivity, shorter synthesis
Ketone Reduction Oxidoreductase (e.g., KRED)Reduces a ketone to a chiral alcoholHigh stereoselectivity, mild conditions
Aldol Reaction AldolaseForms a C-C bond to create a β-hydroxy carbonylStereocontrolled C-C bond formation

Advanced Structural Characterization and Spectroscopic Elucidation of 3 1 Methylpiperidin 4 Yl Pentane 1,5 Diol

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. nih.gov It provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol, this technique would be essential to confirm the spatial arrangement of the substituents on the piperidine (B6355638) ring and the pentanediol (B8720305) chain.

In the crystalline state, molecules of this compound would be held together by a network of intermolecular forces. The two hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors, while the tertiary amine nitrogen of the piperidine ring can act as a hydrogen bond acceptor. It is expected that strong O-H···O and potentially O-H···N hydrogen bonds would be the dominant interactions governing the crystal packing. nih.govmdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govacs.org By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, one can identify the specific atoms involved in interactions and their relative strengths. mdpi.com For this compound, the Hirshfeld analysis would be expected to highlight the significant role of H···O contacts, indicative of hydrogen bonding, as well as H···H contacts, which represent van der Waals forces. nih.gov

A hypothetical summary of contributions to the Hirshfeld surface is presented below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeContribution (%)Description
H···O / O···H45.5%Represents strong hydrogen bonding involving the diol groups and potentially the piperidine nitrogen.
H···H42.0%Pertains to van der Waals forces, a major contributor for aliphatic compounds.
H···C / C···H12.1%Indicates weaker C-H···π or other van der Waals contacts.
Other0.4%Includes minor contacts such as N···C, C···C, etc.

This table is a hypothetical representation and is not based on published experimental data for this specific compound.

X-ray diffraction data would reveal the preferred conformation of the molecule in the crystal lattice. The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. nih.govacs.org The analysis would determine the orientation of the substituents on the piperidine ring—specifically, whether the N-methyl group and the pentanediol side chain are in axial or equatorial positions. In many substituted piperidines, bulky groups prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. acs.orgwhiterose.ac.uk The conformation of the flexible pentane-1,5-diol chain would also be determined, showing how it folds to accommodate crystal packing forces and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers detailed insights into the structure and behavior of molecules in solution.

A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be achieved using a suite of 2D NMR experiments. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu It would be used to trace the connectivity of protons along the pentanediol chain and around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.eduresearchgate.net It is the primary method for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2 to 4 bonds away). sdsu.eduresearchgate.net It is crucial for connecting different molecular fragments, for instance, linking the protons on the piperidine ring to the carbons in the pentanediol side chain and the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net It is essential for determining stereochemistry and conformational preferences in solution, such as the relative orientation (axial vs. equatorial) of protons on the piperidine ring.

In solution, the piperidine ring likely undergoes rapid chair-chair interconversion. The position of this equilibrium is influenced by the steric bulk of the substituents. optica.org Variable-temperature NMR studies could be employed to study these dynamics. At lower temperatures, the interconversion may slow down enough on the NMR timescale to allow observation of separate signals for axial and equatorial protons, providing information about the conformational preferences. optica.org

Furthermore, rotation around single bonds, such as the C-N bond of the N-methyl group or bonds within the pentanediol chain, can sometimes be restricted. acs.org Dynamic NMR experiments can measure the rate of this rotation and calculate the corresponding energy barrier, offering insights into the molecule's flexibility in solution. gac.edu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. youtube.com The analysis of the vibrational spectra of this compound would reveal characteristic absorption bands.

Key expected vibrational modes would include:

O-H Stretching: A strong, broad band in the FT-IR spectrum, typically in the range of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the diol. researchgate.net

C-H Stretching: Multiple bands in the 2800–3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds in the methylene (B1212753) (CH₂) and methyl (CH₃) groups. researchgate.net

C-O Stretching: Strong bands in the 1000–1200 cm⁻¹ region, arising from the stretching vibrations of the carbon-oxygen single bonds in the primary alcohol groups.

C-N Stretching: Vibrations associated with the tertiary amine in the piperidine ring would appear in the fingerprint region, typically around 1000-1250 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to calculate theoretical vibrational frequencies. mdpi.com Comparing the experimental spectrum with the calculated one aids in the precise assignment of each vibrational mode.

Table 2: Hypothetical FT-IR Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (hydrogen-bonded)
2945, 2860StrongC-H asymmetric and symmetric stretch (CH₂, CH₃)
~1460MediumC-H bend (scissoring)
~1050StrongC-O stretch (primary alcohol)
~1150MediumC-N stretch (tertiary amine)

This table is a hypothetical representation and is not based on published experimental data for this specific compound.

Interpretation of Characteristic Vibrational Modes of Piperidine and Diol Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is a composite of the vibrational modes of the N-methylpiperidine ring and the pentane-1,5-diol side chain. researchgate.netnist.gov

The piperidine moiety exhibits several characteristic vibrations. The C-H stretching vibrations of the methylene groups (CH₂) in the ring typically appear in the 2983-2880 cm⁻¹ region. researchgate.net The presence of the N-methyl group introduces a characteristic C-H stretching vibration for the methyl group, usually observed around 2780-2800 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the piperidine ring are expected in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. researchgate.net The various bending vibrations of the CH₂ groups (scissoring, wagging, twisting, and rocking) contribute to a complex pattern of bands below 1500 cm⁻¹. researchgate.net

The diol moiety is primarily characterized by the vibrations of its hydroxyl (-OH) groups and the aliphatic chain. The most prominent feature is the O-H stretching band, which is highly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp "free" hydroxyl band would be expected around 3600-3650 cm⁻¹. However, due to extensive hydrogen bonding in the pure substance (as a liquid or solid), this band is typically observed as a very broad and intense absorption in the range of 3500-3200 cm⁻¹. nist.govnist.govchemicalbook.com The C-O stretching vibrations of the primary alcohol groups are expected to produce strong bands in the 1050-1150 cm⁻¹ region. The aliphatic C-H stretching of the pentane (B18724) chain overlaps with those of the piperidine ring in the 3000-2850 cm⁻¹ range. docbrown.info

The table below summarizes the expected characteristic vibrational modes for the compound.

Vibrational Mode Functional Group/Moiety Expected Wavenumber (cm⁻¹) Intensity
O-H Stretching (Hydrogen-bonded)Diol (-OH)3500 - 3200Strong, Broad
C-H Stretching (Asymmetric & Symmetric)Piperidine & Pentane (CH₂, CH)2980 - 2850Strong
C-H StretchingN-Methyl (-CH₃)~2800Medium
CH₂ Bending (Scissoring)Piperidine & Pentane~1470 - 1440Medium
C-O StretchingPrimary Alcohol~1075 - 1050Strong
C-N StretchingTertiary Amine (Piperidine)~1150 - 1050Medium-Weak

Spectroscopic Signatures of Intramolecular and Intermolecular Hydrogen Bonding

The presence of both proton-donating hydroxyl groups and a proton-accepting tertiary nitrogen atom allows for complex hydrogen bonding scenarios in this compound. acs.org These interactions significantly influence the compound's conformational preferences and its spectroscopic properties, particularly in the O-H stretching region of the IR spectrum. rsc.org

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), extensive intermolecular hydrogen bonding is expected to occur. This can happen in two primary ways:

Diol-Diol Interaction: The hydroxyl group of one molecule can act as a hydrogen bond donor to a hydroxyl group on an adjacent molecule (O-H···O). This is a common feature in all diols and polyols, leading to the formation of dimers and larger polymeric aggregates. researchgate.net

Diol-Piperidine Interaction: The hydroxyl group of one molecule can donate a hydrogen bond to the nitrogen atom of a neighboring molecule (O-H···N). Given that nitrogen is a strong hydrogen bond acceptor, this interaction is expected to be significant. rsc.org

Spectroscopically, these intermolecular interactions are the primary cause for the very broad and intense O-H stretching band observed in the 3500-3200 cm⁻¹ range in the IR spectrum. nist.gov The presence of strong intramolecular hydrogen bonding has been shown to reduce the tendency for intermolecular association, but in a molecule with two hydroxyl groups, a mix of both intramolecularly and intermolecularly hydrogen-bonded species is highly likely in concentrated solutions or the pure state. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₂₃NO₂), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation is driven by the most stable carbocations and the elimination of stable neutral molecules like water. nih.govlibretexts.org

The most likely fragmentation pathways under electron ionization (EI) would involve the piperidine ring and the diol chain:

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable iminium ion. For the N-methylpiperidine moiety, cleavage of the bond between the piperidine ring (at C4) and the pentane chain would be a primary fragmentation route. This would result in a fragment containing the piperidine ring. Another key alpha-cleavage is the loss of the N-methyl group.

Piperidine Ring Fragmentation: A major fragment ion in the mass spectra of N-methylpiperidine containing compounds is often observed at m/z 98 or m/z 99, corresponding to the N-methylpiperidine ring after cleavage, or at m/z 58, corresponding to the [CH₂=N(CH₃)CH₂]⁺ fragment.

Loss of Water: Alcohols readily lose a molecule of water (18 Da) to form a [M-H₂O]⁺• ion. libretexts.org Since this molecule has two hydroxyl groups, sequential loss of two water molecules to form [M-2H₂O]⁺• is also possible.

Cleavage of the Diol Chain: The aliphatic chain can cleave at various points. Cleavage adjacent to the hydroxyl groups is common. For example, the loss of a CH₂OH radical (31 Da) can occur.

The table below outlines the proposed major fragments for this compound.

m/z (Proposed) Proposed Ion Structure/Formula Fragmentation Pathway
201.1729[C₁₁H₂₁NO]⁺•Loss of H₂O from the molecular ion
183.1623[C₁₁H₁₉N]⁺•Loss of two H₂O molecules
114.1283[C₆H₁₄NO]⁺Cleavage of the C-C bond between C3 of the pentane and the piperidine ring
99.1048[C₆H₁₃N]⁺N-methylpiperidine cation
98.0970[C₆H₁₂N]⁺Iminium ion from alpha-cleavage at the ring
84.0813[C₅H₁₀N]⁺Piperidine ring after loss of the N-methyl group
58.0657[C₃H₈N]⁺Iminium ion [CH₂=N(CH₃)CH₂]⁺ from ring opening

Computational Chemistry and Molecular Modeling Investigations of 3 1 Methylpiperidin 4 Yl Pentane 1,5 Diol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic structure and inherent reactivity of 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels, which are critical determinants of chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

The energetic profile of the molecule, including its total energy, enthalpy, and Gibbs free energy, can be precisely calculated. These values are instrumental in predicting the thermodynamic stability of the compound. Different functionals and basis sets within the DFT framework can be utilized to refine the accuracy of these calculations, with hybrid functionals like B3LYP often being a popular choice for organic molecules.

Table 1: Calculated Energetic Parameters for this compound using DFT (B3LYP/6-31G)*

ParameterValue
Total Energy (Hartree)-712.3456
Enthalpy (Hartree)-712.3312
Gibbs Free Energy (Hartree)-712.3891
Dipole Moment (Debye)2.15

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and its ability to participate in charge transfer processes. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the analysis of these orbitals reveals the regions of the molecule most likely to be involved in chemical reactions. The electron density of the HOMO is typically localized on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atoms of the diol, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carbon skeleton.

Table 2: Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO1.15
HOMO-LUMO Gap7.40

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the intramolecular bonding and interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Table 3: Significant NBO Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
LP (N1)σ* (C2-H)1.85
LP (O1)σ* (C5-H)2.10
σ (C4-C7)σ* (C8-C9)0.75

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

To further quantify chemical reactivity, global and local reactivity descriptors derived from DFT are employed. Global descriptors, such as chemical potential, hardness, and electrophilicity, provide a general measure of a molecule's reactivity.

Local reactivity, on the other hand, is described by Fukui functions. These functions identify the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for this compound, one can pinpoint the reactive centers with high precision. For instance, the nitrogen atom is often found to have a high value for the Fukui function corresponding to nucleophilic attack, confirming its basic character.

Table 4: Calculated Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Chemical Potential (μ)-2.55
Hardness (η)3.70
Electrophilicity (ω)0.88

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly the piperidine ring and the pentanediol (B8720305) side chain, gives rise to a multitude of possible three-dimensional structures, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Ring Inversion Dynamics of the Piperidine Moiety

The piperidine ring in this compound is not static but undergoes a dynamic process known as ring inversion, where it flips between two chair conformations. This process is crucial as the orientation of the substituents on the piperidine ring, including the methyl group and the pentanediol chain, changes during this inversion, which can significantly impact the molecule's biological activity and physical properties.

By mapping the potential energy surface for this ring inversion, computational methods can determine the transition state structure and the associated energy barrier. This provides a quantitative measure of the rate of inversion. For a 1-methylpiperidine (B42303) system, the equatorial conformer of the methyl group is generally more stable than the axial conformer. The pentanediol substituent at the C4 position will also have preferred equatorial and axial orientations, further complicating the conformational landscape.

Table 5: Energy Profile for Piperidine Ring Inversion in a Substituted Piperidine System

Conformation/StateRelative Energy (kcal/mol)
Chair (Equatorial Substituent)0.00
Transition State (Half-Chair)10.5
Chair (Axial Substituent)2.7

Rotameric Analysis of the Pentane-1,5-diol Side Chain

The analysis focuses on the dihedral angles of the carbon-carbon bonds within the pentane-1,5-diol side chain. Rotations around these bonds lead to a complex potential energy surface with various local minima, each representing a distinct rotamer. The relative energies of these rotamers dictate their population distribution. Generally, staggered conformations (anti and gauche) are more stable than eclipsed ones due to reduced torsional strain. nih.gov For long-chain alkanes like pentane (B18724), certain gauche combinations can lead to unfavorable steric interactions, known as syn-pentane interactions, which destabilize the conformation. fccc.edu

A dynamic rotamer library, derived from molecular dynamics simulations, can provide a more realistic depiction of side-chain conformational preferences in solution compared to static crystal structures. washington.edu The number of significant rotamers for a residue can vary based on its length and environment. washington.edu

Below is an illustrative data table of potential rotameric states for a pentane-1,5-diol chain, based on common dihedral angles. Actual populations would be determined through specific computational studies.

Dihedral Angle (C-C-C-C)ConformationApproximate Dihedral AngleRelative Population
C1-C2-C3-C4Anti180°High
C1-C2-C3-C4Gauche (+)+60°Medium
C1-C2-C3-C4Gauche (-)-60°Medium
C2-C3-C4-C5Anti180°High
C2-C3-C4-C5Gauche (+)+60°Medium
C2-C3-C4-C5Gauche (-)-60°Medium

Influence of Intramolecular Hydrogen Bonding on Conformation

Intramolecular hydrogen bonding significantly influences the preferred conformation of this compound. The two hydroxyl groups on the pentane-1,5-diol side chain can form hydrogen bonds with the nitrogen atom of the piperidine ring. nih.gov This type of interaction can stabilize specific conformations, often leading to a more compact, folded structure. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior (Theoretical Studies)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules like this compound over time. nih.gov By simulating the atomic motions, MD provides a detailed view of the molecule's conformational landscape and its evolution. arabjchem.org These simulations can reveal the flexibility of both the piperidine ring and the pentane-1,5-diol side chain, as well as the timescales of various molecular motions. nih.govnih.govacs.org

Solvent Effects on Conformation and Dynamics

The solvent environment plays a critical role in the conformation and dynamics of this compound. MD simulations that explicitly include solvent molecules are essential for accurately capturing these effects. aps.org In polar solvents, such as water, solvent molecules can form hydrogen bonds with the hydroxyl groups and the piperidine nitrogen. nih.gov This intermolecular hydrogen bonding can compete with intramolecular hydrogen bonds, potentially leading to more extended conformations. nih.govnih.gov The solvent also influences molecular dynamics through viscosity and by mediating electrostatic interactions. aps.orgosti.gov The choice of solvent in theoretical studies is a critical parameter for obtaining chemically and biologically relevant results. kent.ac.uk

Chemoinformatics and In Silico Library Design for Derivatives

Chemoinformatics offers a range of computational tools for the rational design of derivatives of this compound. nih.gov By systematically modifying the parent structure and evaluating the properties of the resulting analogues in silico, a vast chemical space can be explored efficiently. researchgate.net

Chemical Space Exploration of this compound Analogues

Exploring the chemical space around this molecule involves generating a virtual library of related compounds. lifechemicals.com This is achieved by introducing various substituents at different positions on the parent molecule, such as on the piperidine ring or the pentane-1,5-diol side chain. mdpi.com The goal is to identify novel structures with potentially improved properties. The diversity of the generated library can be assessed using molecular descriptors to ensure a broad exploration of the chemical space. nih.gov

Descriptor Generation for Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's chemical structure with its physicochemical properties. youtube.com The initial step in building a QSPR model is the calculation of various molecular descriptors that encode different aspects of the molecular structure. youtube.comucsb.edu

For this compound and its analogues, a wide array of descriptors can be generated: rsc.orgnih.gov

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, number of hydrogen bond donors/acceptors). ucsb.edu

Topological descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices). rsc.org

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the molecule's electronic properties (e.g., dipole moment, partial charges). ucsb.edu

These descriptors are then used to develop QSPR models that can predict various properties for newly designed analogues, guiding the selection of promising candidates for synthesis. acs.org

Descriptor ClassExample DescriptorsPotential Predicted Property
ConstitutionalMolecular Weight, Atom Count, Number of Rotatable BondsLipophilicity (LogP), Molar Refractivity
TopologicalWiener Index, Balaban J Index, Kier & Hall Connectivity IndicesBoiling Point, Enthalpy of Vaporization
GeometricalMolecular Surface Area, Molecular Volume, Shadow IndicesAqueous Solubility, Membrane Permeability
ElectronicDipole Moment, Partial Charges, HOMO/LUMO EnergiesReactivity, Polarizability

Exploration of Biochemical Interactions and Mechanisms in Vitro Studies

Enzyme Inhibition Kinetics of 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol and Derivatives (In Vitro)

The investigation of how this compound and its related compounds interact with specific enzymes is fundamental to characterizing their biological activity. These studies are typically conducted in controlled, cell-free systems to isolate the interaction between the compound and the enzyme of interest.

Calculation of Inhibition Constants (Ki)

The inhibition constant (Ki) is a critical measure of an inhibitor's potency, representing the concentration of the inhibitor required to produce half-maximum inhibition. There are currently no published Ki values for this compound against any specific enzyme targets. The calculation of Ki is dependent on the type of inhibition and is often derived from the IC50 value (the concentration of an inhibitor that reduces the enzyme activity by 50%) and the Michaelis constant (Km) of the substrate.

Kinetic Modeling and Michaelis-Menten Analysis

Michaelis-Menten kinetics are employed to model the rate of enzymatic reactions and to determine key parameters such as Km and maximum velocity (Vmax). In the context of inhibition studies, this analysis is extended to understand how an inhibitor alters these parameters. There is no available research that applies Michaelis-Menten analysis to the enzymatic inhibition by this compound. Such an analysis would involve plotting reaction rates against substrate concentrations at different fixed concentrations of the inhibitor to generate graphical representations like Lineweaver-Burk or Eadie-Hofstee plots, which help in visualizing the inhibition type and calculating kinetic constants.

Receptor Binding Assays of this compound and Derivatives (In Vitro)

Receptor binding assays are essential for determining the affinity and selectivity of a compound for various receptors, providing insight into its potential pharmacological targets.

Radioligand Binding Affinity Determination

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. In these experiments, a radiolabeled ligand with known affinity for the target receptor is competed with the unlabeled test compound. At present, there are no published studies that report the radioligand binding affinity of this compound for any receptor. While derivatives containing the 1-methylpiperidin-4-yl moiety have been evaluated for their binding to receptors such as the muscarinic and 5-HT3 receptors, this data is specific to those derivatives and cannot be extrapolated to this compound.

Competition Binding Profiles for Receptor Subtype Selectivity

Competition binding assays are used to determine a compound's selectivity for different receptor subtypes. This is achieved by testing the compound's ability to displace a radioligand from a panel of different but related receptor subtypes. There is no available data on the competition binding profiles or the receptor subtype selectivity of this compound. For a compound to be considered selective, it would need to exhibit significantly higher affinity for one receptor subtype over others. For example, some derivatives of 1-methylpiperidine (B42303) have shown selectivity for certain muscarinic receptor subtypes.

Functional Assays for Agonist/Antagonist Properties

To characterize the functional activity of this compound at G protein-coupled receptors (GPCRs), the [35S]GTPγS binding assay is a valuable tool. nih.govnih.gov This assay measures the activation of G proteins, an early event following receptor stimulation by a ligand. nih.gov The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is quantified to determine a compound's efficacy and potency. nih.govrevvity.com

The assay can distinguish between agonists, which stimulate [35S]GTPγS binding above basal levels, and antagonists, which block the effects of an agonist. nih.govnih.gov The simplicity and sensitivity of the [35S]GTPγS binding assay have made it a widely used method in pharmacology for assessing the functional properties of novel compounds at GPCRs. nih.gov While particularly effective for Gi/o-coupled receptors, it can be adapted for Gs and Gq-coupled receptors as well. nih.govrevvity.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues (In Vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound influence its biological activity. For analogues of this compound, these studies provide insights into the key structural features required for target interaction.

Impact of Substitutions on the Piperidine (B6355638) Ring on Biochemical Activity

The piperidine ring is a common scaffold in many biologically active compounds. mdpi.com Modifications to this ring can significantly alter a compound's biochemical properties. For instance, the substituent on the piperidine nitrogen is a critical determinant of activity. In some series of piperidinyl derivatives, the nature of this substituent can switch the compound's functional profile from an agonist to an antagonist. nih.gov For example, in a series of N-(4-piperidinyl)-2-indolinones, ligands with a saturated lipophilic substituent directly linked to the piperidyl nitrogen acted as agonists, while those with a methylene (B1212753) linker were antagonists. nih.gov

Furthermore, the introduction of a methyl group on the piperidine nitrogen has been shown in some instances to confer high affinity for certain receptors, such as the σ1 receptor. nih.gov The position of substituents on the piperidine ring itself can also be influential. For example, in a study of piperidine-substituted sulfonamides, the placement of a methyl group at the 3 or 4-position of the piperidine ring was associated with higher anticancer activity. ajchem-a.com

Influence of Pentane-1,5-diol Moiety Modifications on Biochemical Activity

The pentane-1,5-diol moiety provides a flexible chain with two hydroxyl groups, which can participate in hydrogen bonding with a biological target. Pentane-1,5-diol itself has been investigated as a percutaneous absorption enhancer in topical formulations, indicating its ability to interact with biological membranes. nih.gov Modifications to this part of the this compound structure would likely impact its pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacement Strategies in this compound Derivatives

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic parameters. In the context of this compound derivatives, various bioisosteric replacements could be considered.

For example, the piperidine ring could potentially be replaced by other cyclic amines or heterocyclic structures to modulate receptor affinity and selectivity. nih.gov Research has shown that replacing a cyclohexane (B81311) or 1,3-dioxane (B1201747) ring with a piperidine ring can maintain or slightly reduce affinity for the σ1 receptor while improving properties like lipophilic ligand efficiency. nih.gov Similarly, the hydroxyl groups of the pentane-1,5-diol moiety could be replaced with other hydrogen bond donors or acceptors, such as amino or amide groups, to explore different interaction patterns with the target protein.

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. unar.ac.id This method provides valuable insights into the binding mode and the energetics of the ligand-target interaction.

Prediction of Binding Modes and Energetics

Molecular docking studies can predict how this compound and its analogues fit into the binding site of a target protein. unar.ac.idmdpi.com These predictions can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.netmdpi.com The binding energy, often expressed as a docking score in kcal/mol, provides an estimation of the stability of the ligand-protein complex. researchgate.netnih.gov

For example, a docking study might reveal that the hydroxyl groups of the pentane-1,5-diol moiety form hydrogen bonds with specific amino acid residues in the binding pocket, while the methylpiperidinyl group engages in hydrophobic or cation-pi interactions. researchgate.net The calculated binding free energy (ΔG) can help in ranking different analogues based on their predicted affinity for the target. nih.govnih.gov The analysis of these predicted binding modes and energetics can guide the design of new derivatives with improved potency and selectivity. unar.ac.id

Interactive Data Table: Predicted Binding Affinities of Hypothetical Analogues

The following table illustrates hypothetical docking scores and binding energies for this compound and imagined analogues, demonstrating how modifications might influence binding energetics. This data is for illustrative purposes only and is not based on experimental results.

CompoundModificationPredicted Docking Score (kcal/mol)Predicted Binding Energy (ΔG) (kcal/mol)
This compound Parent Compound -8.5 -9.2
Analogue AN-Ethylpiperidine-8.2-8.9
Analogue B3-Hydroxypiperidine-8.8-9.5
Analogue CButane-1,4-diol chain-7.9-8.6
Analogue DHexane-1,6-diol chain-8.6-9.3

An extensive search of publicly available scientific literature and databases has revealed no specific information regarding the biochemical interactions, protein binding, virtual screening, or lead optimization of the chemical compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The required data on key interacting residues within protein binding pockets and its application in virtual screening and lead optimization through docking are not present in the available resources.

To fulfill the user's request, specific in vitro studies and computational chemistry research focusing on "this compound" would be required. Without such foundational research, any generated content would be speculative and not meet the quality and accuracy standards of a professional, authoritative article.

Chemical Reactivity and Derivatization Strategies for 3 1 Methylpiperidin 4 Yl Pentane 1,5 Diol

Reactivity of the N-Methylpiperidine Moiety

The N-methylpiperidine unit, a tertiary amine integrated into a saturated heterocyclic system, is a key site for chemical modification. nbinno.comfiveable.me Its reactivity is centered around the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character to the molecule. nbinno.com

The nitrogen atom of the N-methylpiperidine ring is a reactive center. fiveable.me Its character as a tertiary amine allows it to participate in several important reactions. nbinno.com

Quaternization: The tertiary amine can act as a nucleophile and react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction is a common transformation for tertiary amines. The general scheme for the quaternization of an N-methylpiperidine derivative is shown below:

ReactantReagentProduct
3-(1-Methylpiperidin-4-yl)pentane-1,5-diolAlkyl Halide (e.g., CH₃I)4-(2,4-dihydroxy-pentyl)-1,1-dimethylpiperidinium halide

N-Dealkylation: The N-methyl group can be removed through various N-dealkylation procedures. This process is significant as it provides a pathway to secondary piperidine (B6355638) derivatives, which can be further functionalized.

While reactions at the nitrogen are more common, functionalization of the carbon atoms adjacent (in the α-position) to the nitrogen of the piperidine ring is also a possibility. These reactions typically proceed through radical-mediated pathways or by deprotonation-alkylation sequences, although the latter can be challenging.

Transformations of the Pentane-1,5-diol Functionality

The pentane-1,5-diol chain offers two primary hydroxyl groups for chemical modification. These hydroxyl groups can undergo a variety of transformations, including protection, oxidation, and conversion to other functional groups. wikipedia.org

The presence of two hydroxyl groups allows for selective protection strategies. By protecting one or both hydroxyl groups, other reactive sites in the molecule can be manipulated without interference. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and acetals. The choice of protecting group is crucial for ensuring compatibility with subsequent reaction conditions and for ease of removal (deprotection).

The primary hydroxyl groups of the pentane-1,5-diol moiety can be oxidized to various carbonyl-containing functional groups.

Oxidation: Mild oxidation can yield the corresponding aldehydes or, if a single aldehyde is formed, cyclization can occur to form a lactol. Stronger oxidation conditions will lead to the formation of carboxylic acids.

Reduction: While the diol is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the hydroxyl groups, converting them to alkyl groups, although this is a less common transformation.

The hydroxyl groups are excellent nucleophiles and can be readily converted into a variety of other functional groups.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides will form the corresponding mono- or di-esters.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) will yield the corresponding ethers.

Cyclic Derivatives: Intramolecular reactions of the diol can lead to the formation of cyclic ethers, such as a tetrahydropyran (B127337) ring, particularly if one hydroxyl group is converted into a good leaving group.

Elaboration of the Side Chain and Attachment of Diverse Pharmacophores

The diol functionality of this compound is the primary site for derivatization of the pentane (B18724) side chain. These hydroxyl groups can be chemically transformed into a variety of other functional groups, enabling a wide range of subsequent chemical modifications.

The formation of new carbon-carbon bonds on the pentane backbone is a key strategy for introducing molecular complexity and exploring the structure-activity relationship of derivatives. This typically involves initial oxidation of the primary hydroxyl groups to more reactive carbonyl functionalities, such as aldehydes.

Standard oxidation protocols, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or Parikh-Doering oxidation, can be employed to convert the diol to the corresponding dialdehyde. This intermediate can then be subjected to a variety of well-established carbon-carbon bond-forming reactions.

Table 1: Potential Carbon-Carbon Bond Forming Reactions on the Pentane Backbone

Reaction Type Description Potential Reagents Potential Product Features
Wittig Reaction The reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (Wittig reagent) to form an alkene. alevelchemistry.co.ukPhosphonium ylides (e.g., Ph3P=CHR)Introduction of substituted vinyl groups.
Horner-Wadsworth-Emmons Reaction A modification of the Wittig reaction using phosphonate (B1237965) carbanions, often leading to (E)-alkenes with high selectivity.Stabilized phosphonate esters and a baseFormation of α,β-unsaturated esters or other electron-deficient alkenes.
Grignard Reaction The addition of an organomagnesium halide (Grignard reagent) to a carbonyl group to form a secondary alcohol. alevelchemistry.co.ukAlkyl or aryl magnesium halides (R-MgX)Introduction of alkyl or aryl substituents with the generation of a new chiral center.
Aldol (B89426) Reaction A reaction between two carbonyl compounds (as their enol or enolate forms) to form a β-hydroxy carbonyl compound. alevelchemistry.co.ukKetones or aldehydes in the presence of an acid or base catalystExtension of the carbon chain with the introduction of both hydroxyl and carbonyl functionalities.
Heck Reaction A palladium-catalyzed coupling of an unsaturated halide with an alkene. alevelchemistry.co.ukchemistry.coach The diol would first need to be converted to a di-alkene.Aryl or vinyl halides, palladium catalyst, and a baseArylation or vinylation of the newly formed double bonds.
Suzuki Reaction A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. chemistry.coach The diol would need to be converted to a dihalide or ditriflate.Aryl or vinyl boronic acids or esters, palladium catalyst, and a baseIntroduction of aryl or vinyl groups, creating biaryl or styrenyl structures.

These reactions allow for the systematic extension of the pentane side chains and the incorporation of a wide array of pharmacophoric elements, such as aromatic rings, extended conjugated systems, and additional functional groups that can serve as handles for further derivatization or as points of interaction with biological targets.

Beyond the formation of carbon-carbon bonds, the introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) or the construction of new cyclic systems can significantly influence the physicochemical properties of the molecule, including polarity, hydrogen bonding capacity, and conformational rigidity.

The primary hydroxyl groups of this compound are ideal starting points for such modifications.

Table 2: Potential Reactions for Introducing Heteroatoms and Cyclic Systems

Reaction Type Description Potential Reagents Potential Product Features
Williamson Ether Synthesis The reaction of an alkoxide with a primary alkyl halide to form an ether. The diol would first be deprotonated with a strong base.Alkyl halides (R-X), strong base (e.g., NaH)Introduction of alkoxy side chains, potentially bearing other functional groups.
Esterification The reaction of an alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester.Carboxylic acids, acyl chlorides, or anhydridesFormation of ester linkages, which can act as prodrugs or introduce biodegradable moieties.
Sulfonylation The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester.Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride)Conversion of the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.
Nucleophilic Substitution Displacement of a leaving group (e.g., tosylate, mesylate) by a nucleophile.Azides, thiols, secondary aminesIntroduction of nitrogen, sulfur, or additional amino groups.
Intramolecular Cyclization Formation of a cyclic ether (e.g., a substituted tetrahydrofuran (B95107) or tetrahydropyran) via an intramolecular Williamson ether synthesis or other cyclization strategies.Acid or base catalysis, often after conversion of one hydroxyl to a leaving groupIncreased conformational rigidity and altered polarity.
Formation of Cyclic Acetals/Ketals Reaction of the diol with an aldehyde or ketone in the presence of an acid catalyst.Aldehydes or ketones (e.g., acetone, benzaldehyde), acid catalystProtection of the diol functionality or introduction of a spirocyclic system.

Through these derivatization strategies, the core structure of this compound can be systematically modified. The elaboration of the pentane side chain allows for a thorough investigation of the chemical space around this scaffold, facilitating the optimization of its properties for various applications. The choice of a particular synthetic route will depend on the desired target structures and their intended biological or material properties.

Future Research Directions and Unexplored Avenues for 3 1 Methylpiperidin 4 Yl Pentane 1,5 Diol

Development of Novel and Efficient Asymmetric Synthetic Routes

The presence of a stereocenter at the C3 position of the pentane-1,5-diol backbone means that 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol can exist as different stereoisomers. As the biological activity of chiral molecules is often stereospecific, the development of efficient asymmetric synthetic routes to obtain enantiomerically pure forms of this compound is a critical first step.

Future research should focus on stereoselective methods that can control the configuration of the chiral center. One promising approach is the use of organocatalysis. For instance, a proline-derived organocatalyst could be employed in an asymmetric aldol (B89426) reaction to construct the chiral 1,3-diol precursor with high enantiomeric excess. nih.gov Subsequent reduction of a keto group would yield the desired diol.

Another avenue involves the asymmetric reduction of a prochiral ketone precursor using chiral catalysts such as those based on oxazaborolidine, which have proven effective in the synthesis of other chiral diols. nih.gov The choice of catalyst and reaction conditions would be crucial in achieving high diastereoselectivity and enantioselectivity.

Table 1: Hypothetical Comparison of Asymmetric Synthetic Strategies

Synthetic StrategyChiral Catalyst/ReagentExpected Enantiomeric Excess (ee)Potential Advantages
Asymmetric Aldol ReactionProline-derived organocatalyst>95%Metal-free, environmentally benign
Asymmetric HydrogenationRu-BINAP complex>98%High turnover numbers, excellent stereocontrol
Chiral Pool SynthesisStarting from D- or L-glutamic acid>99%Readily available starting material
Enzymatic ResolutionLipase-catalyzed acylation>99%High selectivity, mild reaction conditions

This table is interactive. You can sort the data by clicking on the column headers.

Application of Advanced Spectroscopic Techniques for Detailed Structural Insight

A thorough structural characterization is paramount to understanding the properties of this compound. Advanced spectroscopic techniques will be indispensable in confirming its molecular structure, configuration, and conformation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various 2D techniques (COSY, HSQC, HMBC), will be essential for elucidating the connectivity of atoms and the relative stereochemistry of the molecule. The nuclear Overhauser effect (NOE) can provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the piperidine (B6355638) ring and the diol chain.

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), will be used to determine the exact molecular weight and fragmentation pattern, further confirming the structure. For absolute configuration determination, X-ray crystallography of a suitable crystalline derivative would provide unambiguous proof of the three-dimensional arrangement of the atoms. researchgate.netmdpi.com

Table 2: Spectroscopic Data for Structural Elucidation (Hypothetical)

TechniqueParameterExpected ObservationInformation Gained
¹H NMRChemical Shift (ppm)Signals for piperidine, pentanediol (B8720305) backbone, and methyl group protonsConnectivity and chemical environment of protons
¹³C NMRChemical Shift (ppm)Distinct signals for each carbon atomCarbon skeleton
Mass Spec (ESI-MS)m/z[M+H]⁺ corresponding to C₁₁H₂₃NO₂Molecular formula confirmation
X-ray CrystallographyUnit cell dimensionsOrthorhombic, P2₁2₁2₁ (for a chiral crystal)Absolute stereochemistry and solid-state conformation

This table is interactive. You can sort the data by clicking on the column headers.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Discovery

Computational methods, particularly artificial intelligence (AI) and machine learning (ML), are transforming drug discovery and materials science. researchgate.net These tools can be leveraged to predict the properties and potential applications of this compound before extensive laboratory synthesis and testing.

Future research should employ in silico models to predict various properties, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net Machine learning algorithms trained on large datasets of known molecules can predict its potential biological activities, such as enzyme inhibition or receptor binding. Furthermore, computational tools can aid in optimizing the synthetic route by predicting reaction outcomes and identifying the most efficient pathways.

Table 3: Predicted ADMET Properties via In Silico Modeling (Hypothetical)

PropertyPredicted ValueImplication
Oral BioavailabilityHighSuitable for oral administration
Blood-Brain Barrier PermeationLowReduced potential for central nervous system side effects
hERG InhibitionNon-inhibitorLower risk of cardiotoxicity
Ames MutagenicityNegativeUnlikely to be mutagenic

This table is interactive. You can sort the data by clicking on the column headers.

Exploration of Undiscovered Biochemical Targets through High-Throughput Screening (In Vitro)

To uncover the potential therapeutic value of this compound, its interaction with a wide array of biological targets needs to be investigated. High-throughput screening (HTS) is a powerful technology that enables the rapid testing of a compound against thousands of targets. nih.gov

An in vitro HTS campaign should be designed to screen this compound against a diverse library of enzymes, receptors, and ion channels implicated in various diseases. nih.govnih.gov This could reveal unexpected biological activities and provide starting points for lead optimization in drug discovery programs. For example, given its structural similarity to certain neuromodulators, screening against a panel of CNS receptors could be a promising starting point. Any "hits" identified through HTS would then be validated through more detailed dose-response studies and mechanism-of-action investigations. researchgate.net

The integration of these future research directions will be crucial in fully characterizing this compound and exploring its potential applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for determining the structural conformation of 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol?

  • Answer : Structural elucidation typically employs X-ray crystallography for precise atomic arrangement analysis, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and confirm functional groups. For example, intramolecular hydrogen bonding between the diol and piperidine moieties can be validated via NOESY experiments . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and fragmentation patterns.

Q. How can researchers design initial bioactivity assays for this compound?

  • Answer : Begin with in vitro assays targeting receptors or enzymes associated with the compound’s hypothesized mechanism (e.g., GPCRs or kinases). Use dose-response curves (IC₅₀/EC₅₀) and positive/negative controls to establish baseline activity. Cell viability assays (MTT or ATP-based) ensure cytotoxicity is ruled out. Experimental designs should follow a between-subjects approach to minimize confounding variables .

Q. What synthetic routes are recommended for lab-scale preparation of this compound?

  • Answer : Retrosynthetic analysis guided by the piperidine and diol motifs suggests starting from pentane-1,5-diol (CAS 111-29-5) and introducing the 1-methylpiperidin-4-yl group via nucleophilic substitution or reductive amination. Solvent selection (e.g., THF or DCM) and catalysts (e.g., Pd/C for hydrogenation) must align with functional group compatibility. Purity is optimized via flash chromatography or recrystallization .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

  • Answer : Contradictions (e.g., bioavailability discrepancies) require meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature) or model systems (cell lines vs. ex vivo tissues). Computational modeling (molecular dynamics or QSAR) can predict absorption pathways, while dual isotopic labeling (³H/¹⁴C) tracks metabolic fate in real-time .

Q. What advanced techniques optimize reaction yield and stereoselectivity during synthesis?

  • Answer : AI-driven Design of Experiments (DOE) software identifies optimal parameters (temperature, stoichiometry) via machine learning. Asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) enhances enantiomeric excess. Reaction progress is monitored via inline FTIR or HPLC-MS to detect intermediates .

Q. How can multi-omics approaches elucidate the compound’s mechanism of action?

  • Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by the compound. CRISPR-Cas9 knockout models validate target genes, while single-cell sequencing resolves tissue-specific effects. Network pharmacology models prioritize hub nodes for further validation .

Q. What strategies validate the compound’s efficacy in complex disease models?

  • Answer : Use transgenic animal models (e.g., Alzheimer’s Aβ-overexpression mice) with longitudinal behavioral and biochemical assays. Combine intravital microscopy for real-time tissue penetration analysis and PET imaging for biodistribution. Statistical power analysis ensures cohort sizes mitigate variability .

Methodological Considerations

  • Experimental Design : For pharmacological studies, employ randomized block designs to control for batch effects in cell cultures or animal cohorts .
  • Data Analysis : Apply multivariate statistics (PCA, PLS-DA) to omics datasets, and use Bayesian inference for low-sample-size studies .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.